4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Beschreibung
Eigenschaften
Molekularformel |
C13H11ClN4O |
|---|---|
Molekulargewicht |
274.70 g/mol |
IUPAC-Name |
4-chloro-1-(4-methoxy-2-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11ClN4O/c1-8-5-9(19-2)3-4-11(8)18-13-10(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3 |
InChI-Schlüssel |
ZKPVHVGDBYAHDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)N2C3=C(C=N2)C(=NC=N3)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of the Pyrimidinone Core
The synthesis begins with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (5 ), which undergoes cyclization with chloroacetonitrile in dioxane to form 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (2b ) (yield: 83%). This step replaces traditional saponification routes, which exhibit lower yields (29%). The reaction mechanism involves nucleophilic attack by the amino group on the nitrile carbon, followed by intramolecular cyclization.
Chlorination with Phosphorus Oxychloride
The pyrimidinone intermediate (2b ) is treated with phosphorus oxychloride (POCl₃) under reflux to replace the hydroxyl group at position 4 with chlorine, yielding 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b ). Key parameters include:
Table 1: Optimization of Chlorination Conditions
| Parameter | Optimal Range | Yield Improvement | Source |
|---|---|---|---|
| POCl₃ Ratio | 1:5–10 | 77–83% | |
| Temperature | 80–100°C | 20% vs. room temp | |
| Base (Pyridine) | 0.3–0.7 eq | Prevents side rxns |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Chlor-1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chlor-Gruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung teilnehmen und neue Kohlenstoff-Kohlenstoff-Bindungen bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Reagenzien wie Natriummethoxid oder Kaliumcarbonat in polaren Lösungsmitteln.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren in Gegenwart von Basen.
Hauptsächlich gebildete Produkte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrazolo[3,4-d]pyrimidin-Derivate, die unterschiedliche chemische und biologische Eigenschaften aufweisen können.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Below is a systematic comparison of structurally and functionally related pyrazolo[3,4-d]pyrimidine derivatives:
Structural Analogues with Aromatic Substituents
4-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 650628-54-9)
- Structural Differences : Lacks the 2-methyl group on the phenyl ring compared to the target compound.
- However, the methoxy group retains electron-donating properties, stabilizing charge interactions .
- Synthesis: Prepared via chlorination of pyrimidinone precursors using phosphorus oxychloride, analogous to methods described in and .
4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1405704-66-6)
- Structural Differences : Substituted with a 3-chlorobenzyl group instead of a phenyl ring.
- Impact: The benzyl group introduces flexibility, allowing better accommodation in hydrophobic pockets.
4-Chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 610277-86-6)
- Structural Differences : Features two methyl groups at positions 2 and 4 of the phenyl ring.
- Impact : Increased steric bulk may hinder binding to compact targets but could improve metabolic stability by blocking oxidative sites .
Analogues with Reactive Functional Groups
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Structural Differences : Contains a chloromethyl group at position 6 and a methyl group at position 1.
- Impact : The chloromethyl group serves as a reactive handle for further functionalization, enabling the synthesis of disubstituted derivatives (e.g., Schiff bases, hydrazides) with enhanced biological activity .
- Applications : Acts as a versatile intermediate for anticancer and antibacterial agents, as demonstrated in and .
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Structural Differences : Substituted with a hydrazine group at position 3.
- Impact : The hydrazine moiety facilitates condensation reactions with aldehydes/ketones, generating Schiff bases that exhibit improved EGFR inhibition (IC50 values <1 µM in some cases) .
Key Findings:
- Steric Effects : Ortho-substituents (e.g., 2-methyl in the target) may reduce binding affinity to some targets but improve selectivity .
- Reactivity : Chloromethyl or hydrazine groups enable diversification, as seen in and , leading to compounds with dual kinase inhibitory and antiproliferative effects .
Biologische Aktivität
4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits diverse biological activities, particularly in medicinal chemistry, where it has been explored for its potential as an anticancer agent and an inhibitor of various kinases.
Chemical Structure and Properties
The chemical formula for 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is with a molecular weight of approximately 274.71 g/mol. The presence of substituents such as chloro and methoxy groups enhances its chemical properties and biological activities.
Biological Activity Overview
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:
- Anticancer Effects : Many derivatives have shown promising results against various cancer cell lines.
- Kinase Inhibition : These compounds often act as inhibitors of key signaling pathways involved in cancer progression.
The mechanism by which 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine exerts its biological effects includes:
- Inhibition of Epidermal Growth Factor Receptor (EGFR) : This compound has been evaluated for its ability to inhibit EGFR, which is critical in many cancers. For instance, studies have shown that certain derivatives can significantly inhibit the proliferation of A549 and HCT-116 cancer cells with IC50 values indicating strong activity against both wild-type and mutant forms of EGFR .
- Induction of Apoptosis : Research has demonstrated that this compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio and activating caspases .
Case Studies and Research Findings
Several studies have focused on the biological activity of 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine:
- Anti-Proliferative Activity :
- Cell Cycle Arrest :
-
Structural Activity Relationship (SAR) :
- The unique combination of substituents in 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine enhances its binding affinity to target proteins involved in cancer progression .
Comparative Analysis
A comparison table highlighting structural features and biological activities of similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoline | Fused pyrazole and quinoline rings | Antimicrobial properties |
| 5-Amino-pyrazolo[3,4-d]pyrimidine | Amino group at position 5 | Anti-inflammatory effects |
| 7-Methyl-thiazolo[5,4-d]pyrimidine | Thiazole substitution | Antitumor activity |
Q & A
Q. What are the established synthetic routes for 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, and how are reaction conditions optimized?
The compound is typically synthesized via multistep heterocyclic condensation reactions. A common approach involves coupling pyrazole precursors with substituted pyrimidines under nucleophilic aromatic substitution conditions. Key steps include:
- Halogenation : Introduction of the chloro group at the 4-position using POCl₃ or PCl₅ under reflux .
- Substitution : Reaction of the intermediate with 4-methoxy-2-methylphenyl groups via Buchwald-Hartwig amination or Ullmann coupling .
- Optimization : Critical parameters include solvent choice (e.g., dry acetonitrile or DMF), temperature control (80–120°C), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Yields >70% are achievable with rigorous exclusion of moisture .
Q. How is structural confirmation performed for this compound?
Structural elucidation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.3 ppm, methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 315.08) .
- X-ray Crystallography : For unambiguous assignment of fused pyrazolo-pyrimidine core geometry and substituent orientation .
Q. What preliminary biological activities have been reported?
The compound exhibits kinase inhibitory activity, particularly against CDK2 (IC₅₀ ~50 nM) and VEGFR-2 (IC₅₀ ~120 nM), as shown in enzymatic assays . Cellular studies in cancer models (e.g., HCT-116 colon carcinoma) demonstrate dose-dependent antiproliferative effects (EC₅₀ ~1.2 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., CDK2 inhibition ranging from 50–300 nM) may arise from:
- Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM) or buffer pH .
- Compound Purity : HPLC purity thresholds (>95% vs. <90%) significantly impact activity .
- Cell Line Heterogeneity : Differences in kinase expression levels across models (e.g., HeLa vs. MCF-7) . Methodological Recommendation : Standardize assays using recombinant kinases and include internal controls (e.g., staurosporine for kinase inhibition) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
The compound’s low aqueous solubility (<10 µg/mL) can be addressed via:
- Prodrug Design : Introduce phosphate or acetate groups at the 4-chloro position to enhance hydrophilicity .
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes (size: 80–120 nm) improves plasma half-life from 2 h to >8 h in murine models .
- Co-crystallization : Use of co-solvents (e.g., β-cyclodextrin) increases solubility by 15-fold without altering activity .
Q. How do substituent modifications impact target selectivity?
SAR studies reveal:
- Methoxy Group (4-position) : Essential for CDK2 binding; replacement with ethoxy reduces activity 5-fold .
- Chloro Substituent : Critical for VEGFR-2 inhibition; fluorination at this position shifts selectivity toward FLT3 .
- Methyl Group (2-position) : Steric hindrance from bulkier groups (e.g., isopropyl) decreases cellular uptake by 40% . Experimental Design : Parallel synthesis of analogs with systematic substituent variation, followed by kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Data Contradiction Analysis
Key Structural and Pharmacokinetic Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 314.74 g/mol | |
| LogP (Predicted) | 3.2 ± 0.3 | |
| Plasma Protein Binding | 92% (mouse) | |
| Metabolic Stability | t₁/₂ = 45 min (human liver microsomes) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
